2-Chloro-4-(2,5-difluorophenyl)-1-butene
Description
2-Chloro-4-(2,5-difluorophenyl)-1-butene (CAS Ref: 10-F200543) is a chlorinated aliphatic compound featuring a 2,5-difluorophenyl substituent. Its structure comprises a four-carbon butene backbone with a chlorine atom at the second position and a 2,5-difluorophenyl group at the fourth position. However, commercial availability of this compound has been discontinued, as indicated by supplier records from CymitQuimica .
Properties
IUPAC Name |
2-(3-chlorobut-3-enyl)-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGGTZVDRGJWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=CC(=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252309 | |
| Record name | 2-(3-Chloro-3-buten-1-yl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-27-6 | |
| Record name | 2-(3-Chloro-3-buten-1-yl)-1,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chloro-3-buten-1-yl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-difluorophenyl)-1-butene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,5-difluorophenyl)-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-Chloro-4-(2,5-difluorophenyl)-1-butene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-4-(2,5-difluorophenyl)-1-butene exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and interactions with other molecules. For example, the chloro and fluoro groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments.
Comparison with Similar Compounds
2-Chloro-3-(4-fluorophenyl)-1-propene (CAS Ref: 10-F200260)
This compound shares a chlorinated alkene backbone with 2-Chloro-4-(2,5-difluorophenyl)-1-butene but differs in two key aspects:
- Chain Length: The propene backbone (three carbons) vs. butene (four carbons) may influence steric hindrance and solubility.
- Substituent Position: The 4-fluorophenyl group lacks the 2,5-difluoro substitution pattern, altering electronic properties. Fluorine atoms in the 2,5-positions create a meta-difluoro effect, which can enhance binding affinity in medicinal chemistry contexts compared to mono-fluoro substituents .
| Compound | Backbone | Phenyl Substituent | Commercial Status |
|---|---|---|---|
| 2-Chloro-4-(2,5-difluorophenyl)-1-butene | Butene | 2,5-difluoro | Discontinued |
| 2-Chloro-3-(4-fluorophenyl)-1-propene | Propene | 4-fluoro | Discontinued |
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
This patented TRK kinase inhibitor (European Patent Bulletin, 2024) shares the 2,5-difluorophenyl moiety but incorporates it into a heterocyclic framework. Key differences include:
- Core Structure : The pyrazolo-pyrimidine core enables π-π stacking interactions critical for kinase inhibition, unlike the aliphatic backbone of 2-Chloro-4-(2,5-difluorophenyl)-1-butene.
- Biological Activity : The 2,5-difluorophenyl group in the kinase inhibitor contributes to selective binding to TRK proteins, a mechanism absent in the chlorinated butene compound due to its lack of heteroaromaticity .
Discontinuation and Commercial Viability
In contrast, the TRK kinase inhibitor from the patent represents a specialized therapeutic application, justifying continued development .
Research Implications and Limitations
While direct pharmacological data for 2-Chloro-4-(2,5-difluorophenyl)-1-butene are unavailable, structural parallels to the TRK inhibitor highlight the importance of fluorophenyl positioning in drug design. The discontinued status of aliphatic analogues may reflect their primary role as intermediates rather than end-use products. Further studies could explore the reactivity of these compounds in cross-coupling reactions or as precursors to fluorinated heterocycles.
Biological Activity
2-Chloro-4-(2,5-difluorophenyl)-1-butene is a chlorinated alkene characterized by its unique molecular structure, which includes a butene chain and a difluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9ClF2
- Molecular Weight : 202.63 g/mol
- Structural Features : The presence of chlorine and fluorine atoms enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of 2-Chloro-4-(2,5-difluorophenyl)-1-butene is attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:
- Enzyme Interaction : It may bind to enzymes or receptors, modulating their activity.
- Influence on Metabolic Pathways : The unique structure allows it to influence various metabolic pathways, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that 2-Chloro-4-(2,5-difluorophenyl)-1-butene exhibits antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.
Anticancer Potential
The compound has also shown promise in anticancer research. Its structural characteristics may allow it to interact with cancer cell pathways, potentially leading to cell death or inhibition of tumor growth. Ongoing studies are focused on elucidating these effects in various cancer models.
Study Overview
Several studies have investigated the biological activity of 2-Chloro-4-(2,5-difluorophenyl)-1-butene. Notable findings include:
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound inhibited bacterial growth at varying concentrations. For instance, IC50 values were determined for different bacterial strains, indicating a dose-dependent response .
| Bacterial Strain | IC50 Value (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Candida albicans | 30 |
- Cytotoxicity Assays : The compound was tested against various cancer cell lines. Results indicated that it could reduce cell viability significantly at certain concentrations.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical) | 20 |
| MCF-7 (breast) | 18 |
| A549 (lung) | 22 |
Mechanistic Insights
Further research has focused on understanding the molecular mechanisms underlying the observed biological activities. Studies suggest that the presence of halogen atoms may facilitate interactions with cellular components such as membranes and proteins, enhancing the compound's bioactivity.
Applications in Drug Development
Given its promising biological activities, 2-Chloro-4-(2,5-difluorophenyl)-1-butene is being explored for various applications in drug development:
- Antimicrobial Agents : Development of new antibiotics or antifungal agents based on its structure.
- Anticancer Therapies : Potential use as a lead compound for designing anticancer drugs targeting specific pathways involved in tumor growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
